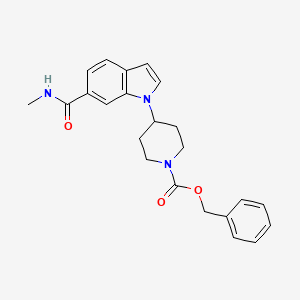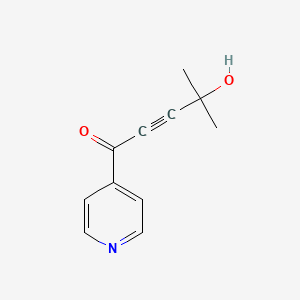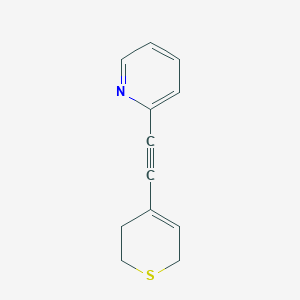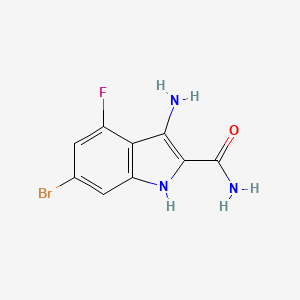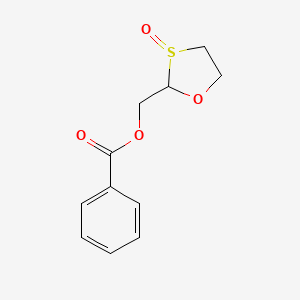
3,3-dichloropropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloropropanoyl chloride, also known as 2,3-Dichloropropionyl chloride, is a chemical compound with the molecular formula C3H3Cl3O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce a wide range of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-dichloropropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of dichloropropionylchloride and sulfur dioxide as a byproduct .
Industrial Production Methods
In industrial settings, dichloropropionylchloride is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dichloropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of dichloropropionylchloride from 2,3-dichloropropionic acid.
Amines and Alcohols: React with dichloropropionylchloride to form amides and esters.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2,3-Dichloropropionic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
3,3-dichloropropanoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of dichloropropionylchloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of amides, dichloropropionylchloride reacts with amines, resulting in the formation of an amide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but with only one chlorine atom on the propionyl group.
Propanoyl Chloride: Lacks chlorine atoms on the propionyl group.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a propionyl group .
Uniqueness
3,3-dichloropropanoyl chloride is unique due to the presence of two chlorine atoms on the propionyl group, which enhances its reactivity and makes it suitable for specific synthetic applications that other acyl chlorides may not be able to achieve .
Eigenschaften
Molekularformel |
C3H3Cl3O |
|---|---|
Molekulargewicht |
161.41 g/mol |
IUPAC-Name |
3,3-dichloropropanoyl chloride |
InChI |
InChI=1S/C3H3Cl3O/c4-2(5)1-3(6)7/h2H,1H2 |
InChI-Schlüssel |
HCFKSOKVOFMSEP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8309773.png)
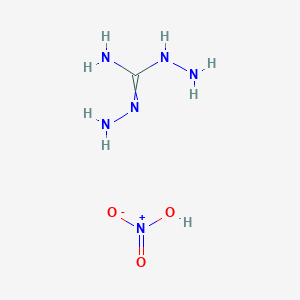
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-2-one](/img/structure/B8309786.png)
